molecular formula C7H10O2 B086500 Dimethylvinylethynylhydroperoxide CAS No. 14906-26-4

Dimethylvinylethynylhydroperoxide

Cat. No.: B086500
CAS No.: 14906-26-4
M. Wt: 126.15 g/mol
InChI Key: YJJTXEIQRNJFQV-UHFFFAOYSA-N
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Description

Dimethylvinylethynylhydroperoxide (CAS: 14906-26-4) is a highly reactive organic peroxide characterized by a hydroperoxide (-OOH) functional group, a vinyl group (CH₂=CH-), and an ethynyl group (C≡CH), with two methyl substituents. This compound’s structure confers unique chemical reactivity, particularly in radical-initiated polymerization and oxidation reactions.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The lipophilicity (logP) of dimethylvinylethynylhydroperoxide aligns it with several compounds of diverse structural classes. Below is a comparative analysis based on logP values and functional groups (Table 1), derived from experimental data :

Table 1: Comparative Physicochemical Properties

Compound Name CAS Number logP Key Functional Groups
This compound 14906-26-4 1.444 Hydroperoxide, vinyl, ethynyl, methyl
Ornithine, trifluoroacetyl-isopropyl ester 21-669-6 1.444 Ester, trifluoroacetyl, amino acid derivative
Sarcosine, N-isobutyryl-, butyl ester 66-730-8 1.444 Ester, amide, amino acid derivative
Benzo[b]thiophene, 1,1-dioxide 825-44-5 1.445 Sulfone, aromatic heterocycle
2,2,2-Trichloro-N,N-dimethylacetamide 7291-33-0 1.445 Amide, trichloromethyl

Key Findings :

Lipophilicity Trends :

  • Despite structural dissimilarities, all listed compounds share logP values within a narrow range (1.444–1.445). This suggests comparable partitioning behavior in biphasic systems, such as cell membranes or solvent extractions.
  • This compound’s logP is consistent with esters and amides of similar size, indicating balanced hydrophobicity despite its reactive hydroperoxide group.

Functional Group Reactivity :

  • Hydroperoxides vs. Sulfones/Amides : Hydroperoxides (e.g., this compound) are more prone to radical decomposition and oxidative reactions compared to sulfones (e.g., benzo[b]thiophene dioxide) or amides (e.g., trichloroacetamide), which exhibit thermal and chemical stability .
  • Vinyl/Ethynyl Groups : The unsaturated bonds in this compound enhance its reactivity in cycloaddition or polymerization reactions, unlike the saturated ester/amide derivatives listed.

This contrasts with the relatively stable sulfones or amides, which require standard laboratory handling .

Research Implications and Knowledge Gaps

  • Synthesis Pathways : this compound’s synthesis likely involves ethynylation and peroxidation steps, differing from the esterification/amidation routes used for analogs like sarcosine esters or trichloroacetamides.
  • Applications : Its reactivity suggests niche roles in polymer chemistry or as a radical initiator, whereas analogs like benzo[b]thiophene dioxide are employed in pharmaceuticals or agrochemicals.
  • Data Limitations : Published studies on its toxicity, stability, and industrial scalability remain scarce, warranting further investigation to align its use with safety protocols .

Properties

CAS No.

14906-26-4

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-hydroperoxy-5-methylhex-1-en-3-yne

InChI

InChI=1S/C7H10O2/c1-4-5-6-7(2,3)9-8/h4,8H,1H2,2-3H3

InChI Key

YJJTXEIQRNJFQV-UHFFFAOYSA-N

SMILES

CC(C)(C#CC=C)OO

Canonical SMILES

CC(C)(C#CC=C)OO

Synonyms

Dimethylvinylethynylhydroperoxide

Origin of Product

United States

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